Corrosion Inhibition vs. Benzotriazole on Copper
OBI self-assembled films on copper achieve 97–99% corrosion inhibition efficiency in aqueous HCl, as determined by electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and gravimetric weight-loss measurements [1]. Under comparable acidic chloride conditions (0.1 M HCl), the industry-standard corrosion inhibitor benzotriazole (BTA) reaches a maximum inhibition efficiency of approximately 91% [2]. The OBI inhibition mechanism is cathodic in nature, suppressing the oxygen reduction reaction, whereas BTA functions as a mixed-type inhibitor and loses efficacy in strongly acidic media [2].
| Evidence Dimension | Corrosion inhibition efficiency (%IE) for copper in aqueous HCl |
|---|---|
| Target Compound Data | 97–99% IE (OBI self-assembled film, aqueous HCl, EIS and gravimetry) |
| Comparator Or Baseline | Bare copper (0% IE baseline); Benzotriazole (BTA): ~91% IE max (0.1 M HCl, rough/smooth Cu surfaces, EIS and potentiodynamic polarization) |
| Quantified Difference | OBI outperforms BTA by approximately 6–8 percentage points in HCl media within their respective optimum conditions |
| Conditions | OBI: aqueous HCl, copper substrate, self-assembled film (optimized concentration, immersion period, temperature). BTA: 0.1 M HCl, Cu surfaces, 25°C, concentration-dependent EIS/polarization. |
Why This Matters
In acidic pickling, chemical mechanical polishing, and microelectronics fabrication where HCl is the process medium, OBI's 97–99% inhibition efficiency provides a measurable improvement over the ~91% achievable with benzotriazole, potentially reducing copper loss and extending bath life.
- [1] Appa Rao B.V., Narsihma Reddy M. Self-assembled 1-octadecyl-1H-benzimidazole film on copper surface for corrosion protection. Journal of Chemical Sciences, 2013, 125(6), 1325–1338. (IE 97–99% in aqueous HCl; cathodic inhibitor.) View Source
- [2] Sabour A. et al. Corrosion of Copper in 0.1 M Hydrochloric Acid Solution with Benzotriazole as Corrosion Inhibitor. Protection of Metals and Physical Chemistry of Surfaces, 2020, 56, 1213–1221. (Maximum IE ~91% for BTA on rough/smooth Cu surfaces in 0.1 M HCl.) View Source
